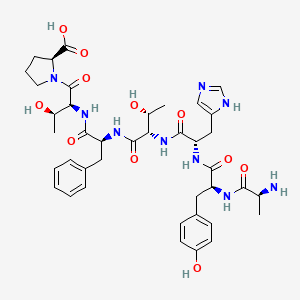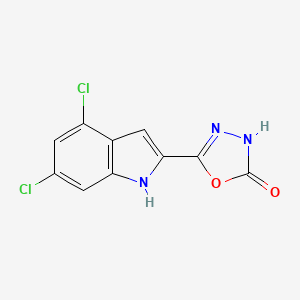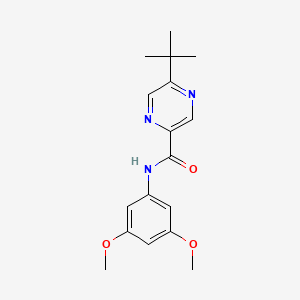
L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-prolin ist eine Peptidverbindung, die aus einer Sequenz von Aminosäuren besteht. Peptide wie dieses sind in verschiedenen biologischen Prozessen essentiell und haben wichtige Anwendungen in der wissenschaftlichen Forschung, Medizin und Industrie.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-prolin erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:
Kupplungsreaktion: Jede Aminosäure wird aktiviert und an die wachsende Peptidkette gekoppelt.
Entschützung: Schutzgruppen an den Aminosäuren werden entfernt, um die nächste Kupplungsreaktion zu ermöglichen.
Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von Peptiden wie L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-prolin mithilfe von automatisierten Peptidsynthesizern hochskaliert werden. Diese Maschinen optimieren den SPPS-Prozess und gewährleisten hohe Ausbeute und Reinheit. Darüber hinaus können biotechnologische Methoden unter Verwendung rekombinanter DNA-Technologie eingesetzt werden, um Peptide in mikrobiellen Systemen zu produzieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. Additionally, biotechnological methods involving recombinant DNA technology can be employed to produce peptides in microbial systems.
Analyse Chemischer Reaktionen
Arten von Reaktionen
L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-prolin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann die Seitenketten von Aminosäuren wie Tyrosin und Histidin modifizieren.
Reduktion: Reduktionsreaktionen können Disulfidbrücken beeinflussen, falls vorhanden.
Substitution: Aminosäurereste können substituiert werden, um die Eigenschaften des Peptids zu verändern.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Iod.
Reduktionsmittel: Dithiothreitol (DTT), Beta-Mercaptoethanol.
Substitutionsreagenzien: Verschiedene Aminosäurederivate.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von Tyrosin zur Bildung von Dityrosin führen, während die Reduktion Disulfidbrücken aufbrechen kann, was zu linearen Peptiden führt.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-prolin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung der Peptidsynthese und -reaktionen verwendet.
Biologie: Untersucht auf seine Rolle in zellulären Prozessen und Signalwegen.
Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner Bioaktivität.
Industrie: Eingesetzt bei der Entwicklung von Peptid-basierten Materialien und Produkten.
Wirkmechanismus
Der Wirkmechanismus von L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-prolin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Das Peptid kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, wodurch biologische Prozesse beeinflusst werden. So kann es beispielsweise mit Zelloberflächenrezeptoren interagieren, um intrazelluläre Signalkaskaden auszulösen.
Wirkmechanismus
The mechanism of action of L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing biological processes. For example, it may interact with cell surface receptors to trigger intracellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- L-Alanyl-L-Tyrosin
- L-Alanyl-L-Glutamin
- L-Alanyl-L-Histidin
Einzigartigkeit
L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-prolin ist aufgrund seiner spezifischen Sequenz von Aminosäuren einzigartig, die ihm besondere strukturelle und funktionelle Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Bioaktivitäten, Stabilitäten und Löslichkeiten aufweisen, was es für spezifische Anwendungen in Forschung und Industrie geeignet macht.
Eigenschaften
CAS-Nummer |
527736-58-9 |
|---|---|
Molekularformel |
C40H53N9O11 |
Molekulargewicht |
835.9 g/mol |
IUPAC-Name |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C40H53N9O11/c1-21(41)34(53)44-28(17-25-11-13-27(52)14-12-25)35(54)45-30(18-26-19-42-20-43-26)37(56)47-32(22(2)50)38(57)46-29(16-24-8-5-4-6-9-24)36(55)48-33(23(3)51)39(58)49-15-7-10-31(49)40(59)60/h4-6,8-9,11-14,19-23,28-33,50-52H,7,10,15-18,41H2,1-3H3,(H,42,43)(H,44,53)(H,45,54)(H,46,57)(H,47,56)(H,48,55)(H,59,60)/t21-,22+,23+,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI-Schlüssel |
WJWQKZHCFNPIBR-IOVUFKTMSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene](/img/structure/B12593674.png)

![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)


